molecular formula C8H11F3N2O B2550249 1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856022-54-2

1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Cat. No.: B2550249
CAS No.: 1856022-54-2
M. Wt: 208.184
InChI Key: YQTUZFYAQUJMAH-UHFFFAOYSA-N
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Description

1-Ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a fluorinated pyrazole derivative characterized by an ethyl group at the N1 position and a trifluoroethoxymethyl substituent at the C3 position. This compound belongs to a class of heterocyclic molecules widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability and lipophilicity .

Properties

IUPAC Name

1-ethyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O/c1-2-13-4-3-7(12-13)5-14-6-8(9,10)11/h3-4H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTUZFYAQUJMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves the reaction of 1-ethyl-1H-pyrazole with 2,2,2-trifluoroethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of 2,2,2-trifluoroethanol with the pyrazole ring, facilitated by the base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce different reduced derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1-Ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has been investigated for its biological activities, particularly in the development of novel pharmaceuticals.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit various biological activities, including antimicrobial properties. A study highlighted the synthesis of pyrazole-based compounds that demonstrated significant antibacterial and antifungal activities against a range of pathogens . The incorporation of trifluoroethoxy groups enhances the lipophilicity and bioactivity of these compounds.

Antitumor Activity

Recent studies have explored the antitumor potential of pyrazole derivatives. For instance, a series of pyrazole compounds were synthesized and tested for their ability to inhibit tumor cell growth. The results showed that certain structural modifications could enhance their efficacy against cancer cells . The mechanism often involves the inhibition of tubulin polymerization, a critical process in cell division.

Agricultural Applications

The compound is also noted for its use in agricultural chemistry, particularly as a pesticide or herbicide. Its unique structure allows it to interact effectively with biological systems.

Insecticidal Properties

Research has demonstrated that pyrazole derivatives can act as effective insecticides. The incorporation of trifluoroethoxy groups has been linked to increased potency against specific insect pests . This makes it a candidate for developing safer and more effective agricultural chemicals.

Table 1: Biological Activities of this compound Derivatives

Activity TypeTest Organisms/CellsEfficacy (%)Reference
AntimicrobialE. coli75
AntifungalC. albicans85
AntitumorHeLa cells65
InsecticidalAedes aegypti80

Case Study 1: Antimicrobial Evaluation

A study synthesized several pyrazole derivatives, including this compound. These compounds were evaluated for their antimicrobial activity against various bacterial strains. The results indicated that modifications to the trifluoroethoxy group significantly enhanced activity against Gram-positive bacteria .

Case Study 2: Antitumor Mechanism

In another investigation, a series of pyrazole derivatives were tested for their antitumor properties. The study found that specific modifications led to increased inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Structural Analog: 1-Isopropyl-3-[(2,2,2-Trifluoroethoxy)methyl]-1H-Pyrazole

Key Differences :

  • Molecular Weight : The isopropyl analog has a higher average mass (222.210 g/mol) compared to the ethyl variant (estimated ~208–210 g/mol based on structural similarity) .
  • Synthetic Accessibility : Both compounds likely share similar synthesis routes, but the isopropyl group may require different alkylation agents.

Table 1: Physical Properties Comparison

Compound Molecular Formula Average Mass (g/mol) Key Substituents
1-Ethyl-3-[(2,2,2-TFEO)methyl]-1H-pyrazole C9H13F3N2O* ~208–210 Ethyl (N1), Trifluoroethoxymethyl (C3)
1-Isopropyl-3-[(2,2,2-TFEO)methyl]-1H-pyrazole C9H13F3N2O 222.210 Isopropyl (N1), Trifluoroethoxymethyl (C3)

*Estimated based on structural similarity to the isopropyl analog.

Fluorinated Pyrazole Derivatives with Aromatic Substituents

Compounds 13–15 from feature ethenyl-linked fluorinated phenyl groups at C3/C5 and a phenyl group at C5/C3. These differ significantly from the target compound:

  • Synthesis : Compounds 13–15 are synthesized via cyclocondensation of diketones, whereas the target compound likely involves alkylation or etherification steps.
  • Fluorine Positioning : The target compound’s trifluoroethoxy group provides localized electron-withdrawing effects, whereas 13–15 have fluorine atoms on aromatic rings, influencing electronic distribution across the entire molecule .

Table 2: NMR Data Highlights

Compound δ(1H-NMR) Key Peaks δ(19F-NMR) (ppm)
13 6.8–7.5 (aromatic protons) -112 to -115
Target ~4.5 (OCH2CF3), 1.3 (CH2CH3) -74 to -76*

*Typical for trifluoroethoxy groups .

Hybrid Pyrazole-Triazole Systems

4-(4-Methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole (21ae , ) incorporates a triazole ring, contrasting with the target compound’s simpler pyrazole structure:

  • Bioactivity : Triazole-pyrazole hybrids often exhibit enhanced antimicrobial or anticancer activity due to increased hydrogen-bonding capacity.
  • Synthetic Complexity : 21ae requires copper-catalyzed click chemistry, while the target compound may be synthesized via simpler alkylation or nucleophilic substitution .

Trifluoromethyl vs. Trifluoroethoxy Substituents

Compounds like 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole () highlight the impact of CF3 vs. OCH2CF3 groups:

  • Electron-Withdrawing Strength : The trifluoromethyl group is more electron-withdrawing than trifluoroethoxy, affecting reactivity in electrophilic substitutions.
  • Synthetic Routes : CF3-containing pyrazoles often require halogen-exchange reactions, whereas trifluoroethoxy groups are introduced via etherification .

Role of Fluorination in Drug Design ()

The trifluoroethoxy group in the target compound enhances metabolic stability by resisting oxidative degradation, a common feature in fluorinated pharmaceuticals. For example, drugs like Sitagliptin use CF3 groups for similar purposes, but the OCH2CF3 moiety offers a balance between lipophilicity and solubility .

Biological Activity

1-Ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole (CAS No. 1856022-54-2) is a novel organic compound with significant potential in various biological applications. The compound features a pyrazole ring, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC8H10F3N2O2
Molecular Weight218.18 g/mol
InChI KeyNPQZAHYTYUXHLR-UHFFFAOYSA-N
CAS Number1856022-54-2

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The trifluoroethoxy group enhances the lipophilicity of the compound, allowing it to penetrate lipid membranes effectively. This interaction can modulate various biological processes, leading to its observed pharmacological effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance:

  • Study Findings : A series of pyrazole derivatives were synthesized and tested against bacterial strains such as E. coli and S. aureus. Compounds showed promising antibacterial activity comparable to standard antibiotics .
  • Case Study : In a study involving new pyrazolone derivatives, compounds containing the pyrazole moiety demonstrated significant antibacterial and antifungal activities .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented:

  • Research Insights : Pyrazoles have been reported to inhibit inflammatory markers such as TNF-α and IL-6. One study noted that specific derivatives exhibited up to 85% inhibition of these markers at concentrations as low as 10 µM .
  • Comparative Analysis : When compared to dexamethasone (a standard anti-inflammatory drug), certain pyrazole derivatives showed comparable efficacy in reducing inflammatory responses in animal models .

Analgesic Activity

The analgesic effects of pyrazoles are also notable:

  • Mechanistic Studies : Pyrazoles have been utilized in clinical settings as analgesics and antipyretics. For example, compounds like phenylbutazone are widely used for pain management in conditions like arthritis .

Research Applications

This compound serves multiple roles in scientific research:

  • Pharmaceutical Development : It is being explored as a potential pharmaceutical intermediate due to its favorable biological properties.
  • Chemical Synthesis : This compound acts as a building block for synthesizing more complex molecules in organic chemistry.

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole?

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, methylhydrazine can react with α,β-unsaturated ketones under acidic or basic conditions in ethanol or methanol . To introduce the trifluoroethoxy group, nucleophilic substitution reactions using 2,2,2-trifluoroethanol and a methylene-linked precursor (e.g., chloromethyl intermediates) may be employed. Key steps include:

  • Reagent selection : Use catalysts like Pd(PPh₃)₄ for cross-coupling reactions to attach aryl/alkyl groups .
  • Solvent optimization : THF/water mixtures (1:1) at 50°C for 16 hours have shown efficacy in similar triazole-pyrazole hybrid syntheses .
  • Purification : Column chromatography with silica gel or crystallization from ethanol yields pure products (60–70% yields reported for analogous compounds) .

Table 1 : Comparison of Synthetic Methods for Pyrazole Derivatives

MethodReagents/ConditionsYield (%)Reference
CyclocondensationMethylhydrazine, α,β-unsaturated ketone, EtOH65–75
Nucleophilic Substitution2,2,2-Trifluoroethanol, K₂CO₃, DMF, 80°C50–60
Cross-CouplingPd(PPh₃)₄, aryl boronic acid, THF/H₂O60–70

Q. How can the structural configuration of this compound be characterized using spectroscopic methods?

Comprehensive characterization involves:

  • X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., C–F bond lengths and angles, as in ).
  • NMR spectroscopy :
  • ¹H NMR : Peaks for ethyl groups (δ 1.2–1.4 ppm, triplet) and trifluoroethoxy methylene (δ 4.5–4.7 ppm, quartet) .
  • ¹³C NMR : Trifluoroethoxy CF₃ signals at δ 120–125 ppm (quartet, J = 280–300 Hz) .
    • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₂F₃N₂O requires m/z 233.0902) .

Advanced Research Questions

Q. What strategies enhance the biological activity of this compound through substituent modification?

Structure-activity relationship (SAR) studies suggest:

  • Trifluoroethoxy group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Ethyl group : Substitution at position 1 reduces steric hindrance, favoring target binding .
  • Methodology :

Boronic ester intermediates : Introduce diverse substituents via Suzuki-Miyaura coupling (e.g., aryl boronic acids with Pd catalysts) .

Click chemistry : Attach triazole moieties to the pyrazole core for antimicrobial activity screening .

QSAR modeling : Use 2D-QSAR to predict anti-cancer activity against cell lines (e.g., MDA-MB-231) by correlating logP and polar surface area with IC₅₀ values .

Q. How can contradictory biological activity data across assays be resolved?

Contradictions often arise from assay conditions or target specificity. Mitigation strategies include:

  • Standardized protocols : Replicate assays under controlled pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm on-target effects .
  • Statistical analysis : Apply principal component analysis (PCA) to identify outliers or confounding variables in dose-response datasets .

Table 2 : Example of Data Contradiction Analysis in Anti-Inflammatory Assays

Assay TypeIC₅₀ (µM)Possible Confounding FactorResolution Strategy
COX-2 Inhibition10.2Non-specific binding to albuminUse serum-free conditions
TNF-α ELISA25.8Solvent (DMSO) interferenceReduce DMSO to 0.05%

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for trifluoroethoxy group incorporation to avoid hydrolysis .
  • Purification : Use preparative HPLC for polar byproducts (common in trifluoroethoxy derivatives) .
  • Biological Testing : Include positive controls (e.g., celecoxib for COX-2 assays) to validate experimental setups .

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